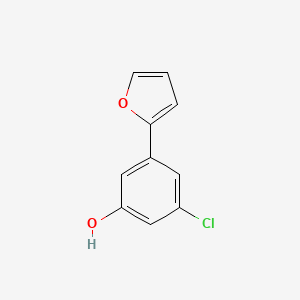

3-Chloro-5-(furan-2-YL)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(furan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNCUCZRPZSLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685816 | |

| Record name | 3-Chloro-5-(furan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261979-65-0 | |

| Record name | 3-Chloro-5-(furan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Furan 2 Yl Phenol

Exploration of Classical Phenol (B47542) Synthesis Routes Adaptable to 3-Chloro-5-(furan-2-YL)phenol Precursors

The synthesis of this compound can be envisioned through the adaptation of classical phenol synthesis routes, starting from appropriately substituted precursors. One such classical method is the diazotization of an aromatic amine, followed by hydrolysis. In this context, the synthesis would commence with 3-amino-5-(furan-2-yl)chlorobenzene. This precursor would undergo diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent heating of this diazonium salt in an aqueous solution would lead to its hydrolysis, yielding the desired this compound. The efficiency of this process is highly dependent on the stability of the intermediate diazonium salt and the reaction conditions for hydrolysis.

Another classical approach that could be adapted is the alkali fusion of an aryl sulfonic acid. This would necessitate the synthesis of 3-chloro-5-(furan-2-yl)benzenesulfonic acid. This intermediate could then be fused with a strong base, such as sodium hydroxide, at high temperatures. The resulting phenoxide salt would then be acidified to afford the final phenolic product. The harsh conditions required for this reaction, however, may pose a risk to the integrity of the furan (B31954) ring, which can be sensitive to strong acids and high temperatures.

Palladium-Catalyzed Cross-Coupling Strategies for Furan-Phenol Linkage in this compound Synthesis

Modern synthetic organic chemistry offers powerful tools for the construction of biaryl linkages, with palladium-catalyzed cross-coupling reactions being at the forefront. These methods provide a more direct and often more efficient means of creating the furan-phenol bond in this compound.

Suzuki-Miyaura Coupling Approaches for Arylation of Furan Moieties

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of synthesizing this compound, this reaction would typically involve the coupling of a furan-2-boronic acid or its ester with a substituted chlorophenol derivative. A plausible route would be the reaction of furan-2-boronic acid with 3-chloro-5-iodophenol (B1424305) or 3-chloro-5-bromophenol in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The choice of the halogen on the phenol is crucial, with iodides and bromides being more reactive than chlorides in standard Suzuki-Miyaura couplings.

Alternatively, the coupling partners could be reversed, with 3-chloro-5-hydroxyphenylboronic acid being coupled with 2-bromofuran (B1272941) or 2-iodofuran. The success of this approach hinges on the availability and stability of the respective boronic acid derivatives and the chemoselectivity of the coupling reaction.

Sonogashira Coupling and Subsequent Reductive Pathways Towards this compound

The Sonogashira coupling provides a route to form a carbon-carbon triple bond between an alkyne and an aryl halide. For the synthesis of this compound, this would involve the coupling of 2-ethynylfuran (B98707) with a 3-chloro-5-halophenol. The resulting 3-chloro-5-((furan-2-yl)ethynyl)phenol would then require a subsequent reduction of the alkyne to an alkane to form the desired direct furan-phenol linkage. This reduction can be achieved through catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Regioselective Chlorination Strategies for the Phenolic Ring in this compound

The introduction of the chlorine atom onto the phenolic ring at the desired position is a critical step that requires high regioselectivity. If the synthesis starts from 3-(furan-2-yl)phenol (B6326635), a direct chlorination step would be necessary. The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The furan-2-yl substituent is also an activating group. Therefore, direct chlorination of 3-(furan-2-yl)phenol with a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) would likely lead to a mixture of chlorinated products.

To achieve the desired 3-chloro substitution, one might need to employ a blocking group strategy. For instance, the more reactive positions (ortho and para to the hydroxyl group) could be temporarily blocked, directing the chlorination to the desired meta position. Following the chlorination, the blocking groups would be removed to yield this compound. The choice of blocking group and the conditions for its introduction and removal are crucial for the success of this strategy.

Comparative Analysis of Synthetic Yields and Selectivity Profiles for this compound

A direct comparison of the synthetic yields and selectivity for the different routes to this compound is challenging without specific experimental data for this exact compound. However, general trends from the literature on analogous biaryl syntheses can provide valuable insights.

| Synthetic Route | Potential Advantages | Potential Disadvantages | Estimated Yield Range | Selectivity Issues |

| Classical: Diazotization of Amine | Utilizes well-established chemistry. | May require harsh conditions; diazonium salt instability. | Moderate to Good | Generally good regioselectivity if precursor is pure. |

| Classical: Alkali Fusion of Sulfonic Acid | Applicable for certain substitution patterns. | Very harsh conditions; potential for furan ring degradation. | Low to Moderate | Good regioselectivity from precursor. |

| Palladium-Catalyzed: Suzuki-Miyaura | Mild reaction conditions; high functional group tolerance. | Availability and stability of boronic acid precursors. | Good to Excellent | High regioselectivity based on coupling partners. |

| Palladium-Catalyzed: Sonogashira/Reduction | Alternative to direct arylation; good for certain substrates. | Two-step process; potential for incomplete reduction or side reactions. | Moderate to Good | Regioselectivity dependent on both steps. |

| Direct Chlorination of 3-(furan-2-yl)phenol | Potentially a single step. | Poor regioselectivity is highly likely without directing groups. | Low (for desired isomer) | Low regioselectivity without blocking groups. |

Novel Catalyst Systems for Enhanced Synthesis of this compound

Recent advancements in catalyst design offer promising avenues for improving the synthesis of this compound. For Suzuki-Miyaura couplings, novel palladium catalysts with specialized phosphine (B1218219) ligands, such as Buchwald or Herrmann-type ligands, have shown exceptional activity for cross-coupling reactions involving challenging substrates, including chloroarenes. The use of these advanced catalysts could enable the direct coupling of furan-2-boronic acid with 1,3-dichloro-5-iodobenzene, followed by a selective reaction to introduce the hydroxyl group, or the direct coupling with a protected 3,5-dichlorophenol.

Furthermore, developments in C-H activation catalysis could provide a more atom-economical route. A direct C-H arylation of a 3-chlorophenol (B135607) with furan, or vice versa, would eliminate the need for pre-functionalized starting materials like boronic acids or organohalides. While still a developing field, C-H activation strategies hold significant potential for streamlining the synthesis of complex biaryl compounds like this compound in the future.

Spectroscopic and Advanced Structural Elucidation Studies of 3 Chloro 5 Furan 2 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of 3-Chloro-5-(furan-2-yl)phenol

High-resolution NMR spectroscopy would be the primary tool for determining the solution-state structure of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide initial information on the number and chemical environment of the hydrogen and carbon atoms, respectively. Key aspects to be investigated would include the chemical shifts (δ), coupling constants (J), and integration of the signals, which would help in assigning the protons and carbons to their respective positions on the phenolic and furan (B31954) rings.

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a possibility that could be explored, particularly in different solvents. However, for a phenol (B47542), the keto-enol tautomerism overwhelmingly favors the aromatic phenol form, and significant populations of a tautomer are not expected under normal conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment of this compound

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for identifying adjacent protons on the furan and phenol rings. For instance, the characteristic coupling patterns of the furan ring protons and the meta-coupling between protons on the substituted phenol ring would be clearly delineated.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would provide a direct link between the ¹H and ¹³C assignments, simplifying the interpretation of the more complex ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule. For this compound, it would be instrumental in confirming the bond between the furan and phenol rings by showing correlations between the furan protons and the phenolic carbons, and vice-versa.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar structures. Actual experimental values would be required for a definitive assignment.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | C-O |

| 2 | Aromatic H | C-H |

| 3 | - | C-Cl |

| 4 | Aromatic H | C-H |

| 5 | - | C-furan |

| 6 | Aromatic H | C-H |

| 2' | Furan H | C-H |

| 3' | Furan H | C-H |

| 4' | Furan H | C-H |

| 5' | - | C-O (furan) |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions in this compound

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

For this compound, key vibrational bands would be expected for:

O-H stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the phenolic hydroxyl group and its involvement in hydrogen bonding.

C-H stretches: Aromatic and furanic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=C stretches: Aromatic and furan ring C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-O stretches: The phenolic C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ range.

C-Cl stretch: The C-Cl stretching vibration would be expected in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the FT-IR spectrum. Analysis of the peak positions, shapes, and intensities in both spectra would provide a comprehensive picture of the molecule's vibrational framework.

Single Crystal X-ray Diffraction Analysis of this compound for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity.

A successful crystallographic analysis of this compound would reveal:

Solid-State Conformation: The dihedral angle between the planes of the furan and phenol rings would be determined, providing insight into the preferred rotational conformation in the crystal lattice.

Crystal Packing: The arrangement of the molecules in the crystal would be elucidated, revealing any intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and potentially π-π stacking between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

Advanced Mass Spectrometry (HRMS, MS/MS) for Elucidating Fragmentation Pathways of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula, confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl).

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). By analyzing the masses of the resulting fragment ions, the fragmentation pathways of the molecule can be pieced together. This provides valuable structural information, as the way a molecule breaks apart is directly related to its chemical structure. For this compound, expected fragmentation pathways could include the loss of CO, HCl, or cleavage of the bond between the two rings.

A hypothetical fragmentation data table is provided below.

| m/z | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M-CO]+ | Loss of Carbon Monoxide |

| [M-Cl]+ | Loss of Chlorine Radical |

| [M-HCl]+ | Loss of Hydrogen Chloride |

| [C₁₀H₆O]⁺ | Fragment after loss of HCl |

| [C₆H₄ClO]⁺ | Chlorophenol fragment |

| [C₄H₃O]⁺ | Furan fragment |

Computational and Theoretical Investigations of 3 Chloro 5 Furan 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of 3-Chloro-5-(furan-2-yl)phenol

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic properties. These calculations reveal the distribution of electron density and the energies and shapes of the molecular orbitals.

The electronic structure is fundamentally characterized by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals that play a crucial role in chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction of this compound

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. wikipedia.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. youtube.comresearchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and furan (B31954) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic systems, with potential contributions from the chloro substituent, suggesting these regions are susceptible to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) | 4.36 |

Conformational Analysis and Energy Minima Determination for this compound

The three-dimensional structure of this compound is not rigid, owing to the rotational freedom around the single bond connecting the phenol and furan rings. Conformational analysis is performed to identify the most stable arrangement of the atoms in space, corresponding to the global energy minimum. This is typically achieved by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step.

The results of such an analysis would likely reveal that a planar or near-planar conformation, where the furan and phenol rings are coplanar, is the most stable due to extended π-conjugation. However, steric hindrance between the hydrogen atoms on the adjacent rings could lead to a slightly twisted global minimum. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule and is the starting point for further computational studies.

Molecular Electrostatic Potential (MEP) Mapping of this compound for Interaction Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. youtube.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atom of the hydroxyl group and the oxygen atom of the furan ring, making these sites attractive for hydrogen bond donors and electrophiles. ijrte.org The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its propensity to act as a hydrogen bond donor. The aromatic rings will likely show a nuanced potential distribution, influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl and furan moieties.

Quantum Chemical Descriptors and Structure-Reactivity Relationships for this compound

Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify various aspects of a molecule's reactivity and physical properties. These descriptors help in establishing structure-reactivity relationships. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness, S = 1 / η.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ2 / (2η).

These descriptors, calculated from the HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of this compound with other molecules.

| Quantum Chemical Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 3.79 |

Molecular Dynamics (MD) Simulations of this compound in Various Solvents

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account the influence of its environment, such as a solvent. By simulating the motion of the atoms of this compound and the surrounding solvent molecules, insights into solvation effects, conformational flexibility, and intermolecular interactions can be gained.

Simulations in different solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide) would reveal how the solvent polarity and hydrogen bonding capacity affect the molecule's preferred conformation and its interaction with the solvent. For instance, in a protic solvent like water, strong hydrogen bonds are expected to form between the solvent and the hydroxyl and furan oxygen atoms of the solute. These simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute, providing a detailed view of the solvation shell structure.

Reactivity, Derivatization, and Transformation Studies of 3 Chloro 5 Furan 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring of 3-Chloro-5-(furan-2-YL)phenol

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effect of the hydroxyl (-OH) group. byjus.com This group is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.com In this specific molecule, the potential sites for substitution are C2, C4, and C6.

The chlorine atom and the furan-2-yl group also influence the reaction's regioselectivity. Chlorine is an ortho-, para-directing group but is deactivating. The furan-2-yl group is generally considered to be weakly activating. The interplay of these directing effects determines the final substitution pattern. The hydroxyl group's strong activating nature is typically the dominant factor in directing substitution. britannica.com

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a non-polar solvent or a mild Lewis acid can introduce an additional halogen atom onto the ring, likely at the C2, C4, or C6 positions. byjus.com

Nitration: Treatment with dilute nitric acid (HNO₃) can introduce a nitro group (-NO₂), a precursor for many other functional groups, onto the phenolic ring. byjus.com

Friedel-Crafts Reactions: Alkylation and acylation reactions can introduce alkyl or acyl groups, respectively, forming new carbon-carbon bonds at the activated positions of the ring. msu.edu

| Reaction Type | Typical Reagents | Potential Product | Governing Principle |

|---|---|---|---|

| Halogenation | Br₂ in CCl₄ | Bromo-3-chloro-5-(furan-2-yl)phenol | -OH group directs ortho/para |

| Nitration | Dilute HNO₃, 298 K | Nitro-3-chloro-5-(furan-2-yl)phenol | -OH is a strong activating director |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-3-chloro-5-(furan-2-yl)phenol | Formation of C-C bond on activated ring |

Reactions at the Furan (B31954) Moiety of this compound: Cycloadditions and Oxidations

The furan ring behaves as an electron-rich diene and is susceptible to cycloaddition and oxidative reactions. quora.com

Cycloaddition Reactions: The furan moiety can readily participate in Diels-Alder [4+2] cycloaddition reactions with electron-deficient dienophiles. acs.orgresearchgate.net This reaction forms a 7-oxabicyclo[2.2.1]heptene derivative, which serves as a versatile intermediate for synthesizing complex cyclic systems, including substituted arenes and cyclohexenes. quora.comacs.org The aromaticity of the furan ring is overcome due to its high reactivity in these transformations. quora.com

Oxidation Reactions: The furan ring is sensitive to various oxidizing agents. iaea.org Oxidation can lead to ring-opening, typically yielding 1,4-dicarbonyl compounds. rsc.orgacs.org Reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) can transform 2-substituted furans into trans-4-oxo-2-enals or other functionalized products. acs.orgresearchgate.net This oxidative cleavage is a powerful tool for converting the furan ring into a functionally rich acyclic chain. acs.org

| Reaction Type | Typical Reagents | Intermediate/Product Type | Synthetic Utility |

|---|---|---|---|

| Diels-Alder Cycloaddition | Maleic anhydride, N-phenylmaleimide | 7-oxabicyclo[2.2.1]heptene adduct | Access to polycyclic architectures |

| Oxidative Ring Opening | NBS/Pyridine in THF-H₂O | trans-4-oxo-2-enal derivative | Conversion of furan to linear dicarbonyls |

| Oxidation | m-CPBA | Rearranged or ring-opened products | Synthesis of functionalized indoles from precursors researchgate.net |

Nucleophilic Aromatic Substitution at the Halogenated Position of this compound

Nucleophilic aromatic substitution (SNAr) of the chlorine atom in this compound is generally challenging under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer complex intermediate. nih.govlibretexts.org

In this molecule, the hydroxyl and furan-2-yl groups are not sufficiently electron-withdrawing to significantly activate the ring for SNAr. Therefore, displacing the chlorine with common nucleophiles like hydroxides, alkoxides, or amines would likely require harsh reaction conditions, such as high temperatures and pressures, and may result in low yields. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, could potentially occur under very strong basic conditions. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Precursor for Advanced Architectures

The carbon-chlorine bond in this compound provides an excellent handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. acs.org The use of aryl chlorides as substrates is advantageous due to their wide availability and lower cost compared to bromides or iodides.

Key cross-coupling reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester (R-B(OH)₂) to form a new C-C bond, linking a new aryl or alkyl group in place of the chlorine. acs.org

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group, yielding a substituted alkyne. eie.gr

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, replacing the chlorine with a nitrogen-containing group.

These reactions offer a modular approach to elaborate the core scaffold of this compound, enabling the construction of complex molecules with potential applications in materials science and medicinal chemistry.

Oxidative and Reductive Transformations of this compound

Beyond the specific oxidation of the furan ring discussed previously, the entire molecule can undergo other oxidative and reductive transformations.

Oxidative Transformations: The phenolic hydroxyl group can be subject to oxidation. Depending on the oxidant and conditions, phenols can be converted to quinones or undergo oxidative coupling reactions. However, the presence of other sensitive groups like the furan ring complicates these transformations, potentially leading to a mixture of products or polymerization.

Reductive Transformations: The furan ring is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd/C or Raney Nickel) can reduce the furan ring to the corresponding saturated tetrahydrofuran (B95107) derivative. This transformation alters the electronic properties and geometry of the substituent, providing access to a different class of compounds. Dehalogenation, the reductive removal of the chlorine atom, can also be achieved using specific catalytic systems.

Synthesis of Novel Derivatives and Analogs Based on the this compound Scaffold

The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives.

Derivatization at the Hydroxyl Group: The phenolic -OH group is a key site for derivatization.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) yields the corresponding ethers.

Esterification: Reaction with acyl chlorides or anhydrides produces phenyl esters. nih.gov These reactions are typically high-yielding and allow for the introduction of a vast range of functional groups.

Derivatization via Cross-Coupling: As detailed in section 5.4, metal-catalyzed cross-coupling reactions are a primary strategy for generating a library of analogs by varying the coupling partner.

Multistep Synthetic Sequences: Combining the various reactive pathways allows for the synthesis of highly complex molecules. For instance, a Diels-Alder reaction at the furan moiety could be followed by a Suzuki coupling at the chloro position and subsequent esterification of the phenol (B47542). Such synthetic sequences demonstrate the utility of this compound as a building block for advanced molecular architectures. For example, furan derivatives can be used as precursors for synthesizing 3-aryl-3-(furan-2-yl)propanoic acids through reactions with arenes in superacids. mdpi.com

Mechanistic Aspects of Potential Biological Interactions Involving 3 Chloro 5 Furan 2 Yl Phenol

Structure-Activity Relationship (SAR) Studies of 3-Chloro-5-(furan-2-YL)phenol and its Analogs (Excluding Efficacy/Toxicity)

The structure-activity relationship (SAR) of this compound can be analyzed by dissecting the molecule into its three key components: the phenol (B47542) ring, the furan (B31954) moiety, and the chloro substituent. Each of these groups contributes distinct electronic and steric properties that would likely govern its interactions with biological targets.

Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the aromatic ring is a critical feature. It can act as both a hydrogen bond donor and acceptor, which is fundamental for anchoring the molecule within a receptor's binding site. The number and position of hydroxyl groups on a phenolic ring system are known to be major determinants of antioxidant activity. nih.govmdpi.com The acidity of the phenolic proton can be modulated by other substituents on the ring, influencing its interaction potential.

Furan Ring: The furan ring is an electron-rich, five-membered aromatic heterocycle. Its presence introduces a specific spatial arrangement and electronic profile. The oxygen atom within the furan ring can act as a hydrogen bond acceptor. The furan ring itself can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein target.

Chloro Substituent: The chlorine atom is an electron-withdrawing group that influences the electronic distribution of the phenol ring, thereby affecting the acidity of the hydroxyl group. Its position at the 3-position (meta to the hydroxyl group and the furan) has specific electronic and steric implications. Halogen substituents can also alter the lipophilicity of the molecule, which affects its ability to cross biological membranes and engage with hydrophobic pockets in receptors. Furthermore, halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a binding site.

Analog studies on other phenolic compounds have shown that modifications to these key areas can significantly alter biological interactions. researchgate.netnih.gov For instance, changing the halogen substituent, altering its position, or adding further substituents to either the phenol or furan ring would create a library of analogs for SAR exploration.

| Structural Component | Potential Role in Molecular Interactions | Likely Impact of Modification |

|---|---|---|

| Phenolic -OH Group | Hydrogen bond donor/acceptor; potential metal chelation site. | Esterification or etherification would remove hydrogen bonding donation capability. Shifting its position would alter geometry and binding orientation. |

| Furan Ring | Hydrophobic and π-stacking interactions; oxygen as H-bond acceptor. | Substitution on the furan ring could enhance or decrease binding affinity due to steric and electronic effects. Replacement with other heterocycles (e.g., thiophene) would alter electronics and geometry. |

| Chloro Substituent | Modulates electronic properties (pKa of phenol); increases lipophilicity; potential for halogen bonding. | Changing the halogen (e.g., to -F, -Br) would systematically alter size, electronegativity, and lipophilicity. Moving its position would change the electronic influence on the ring. |

Ligand-Receptor Interaction Modeling for this compound (Excluding in vivo and Clinical Data)

Ligand-receptor interaction modeling provides a theoretical framework for understanding how a small molecule like this compound might bind to a biological macromolecule. These models are built on the principles of molecular recognition, where binding is governed by the law of mass action and the complementarity between the ligand and the receptor's binding site. nih.gov

A common conceptual model is the two-state model, which posits that receptors can exist in an equilibrium between an inactive (R) and an active (R*) state. nih.gov A ligand's binding can shift this equilibrium. The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (KD), which represents the concentration at which 50% of the receptors are occupied at equilibrium. nih.gov

For this compound, a pharmacophore model can be constructed to define the essential steric and electronic features required for binding. This hypothetical model would include:

A hydrogen bond donor/acceptor feature (the phenolic -OH).

An aromatic/hydrophobic region (the phenol ring).

A hydrogen bond acceptor (the furan oxygen).

A second aromatic/hydrophobic region (the furan ring).

A potential halogen bond donor or hydrophobic feature (the chlorine atom).

Computational methods can predict potential ligand-receptor interactions. nih.gov By generating a 3D representation of the molecule, its electrostatic potential and surface properties can be mapped. This allows for virtual screening against libraries of known protein structures to identify potential binding partners without experimental data. The modeling would focus on identifying energetically favorable poses within a binding pocket, highlighting key intermolecular interactions.

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residue |

|---|---|---|---|

| Hydrogen Bond Donor/Acceptor | Phenolic Hydroxyl (-OH) | Hydrogen Bond | Aspartate, Glutamate, Serine, Histidine |

| Aromatic Ring | Phenol Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bond Acceptor | Furan Oxygen | Hydrogen Bond | Arginine, Lysine, Serine |

| Hydrophobic/Halogen Feature | Chlorine Atom | Hydrophobic, Halogen Bond | Leucine (B10760876), Isoleucine, Valine, Backbone Carbonyl Oxygen |

Investigation of Potential Enzymatic Modifications and Biotransformation Pathways of this compound (Excluding in vivo and Clinical Data)

The biotransformation of this compound can be predicted based on the known metabolic pathways for its constituent functional groups. The furan ring, in particular, is susceptible to metabolic activation by cytochrome P450 (P450) enzymes. nih.gov

Phase I Metabolism:

Furan Ring Oxidation: This is a well-established metabolic pathway for furan-containing compounds. nih.gov P450-catalyzed oxidation can lead to the formation of a reactive epoxide intermediate. This epoxide can then rearrange to form a reactive cis-enedione. nih.gov These electrophilic metabolites are capable of covalent adduction to cellular nucleophiles like proteins. This oxidative pathway is considered a key step in the metabolism of many furan-containing xenobiotics. nih.gov

Aromatic Hydroxylation: The phenol ring could undergo further hydroxylation, although the existing hydroxyl group may direct this to specific positions.

Dechlorination: Reductive or oxidative dechlorination is a possible but generally less common metabolic pathway for aromatic chlorides.

Phase II Metabolism: Following Phase I modifications, or acting on the parent compound directly, Phase II enzymes conjugate the molecule to increase its water solubility for excretion.

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with UDP-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The phenol group can also be sulfated by sulfotransferases (SULTs).

The interplay between these pathways determines the metabolic fate of the compound. For instance, rapid conjugation of the phenol group could potentially compete with the oxidation of the furan ring.

| Metabolic Pathway | Enzyme Family | Affected Moiety | Potential Metabolite/Intermediate |

|---|---|---|---|

| Furan Ring Oxidation | Cytochrome P450 (CYP) | Furan Ring | Epoxide, cis-enedione |

| Glucuronide Conjugation | UDP-glucuronosyltransferases (UGT) | Phenolic Hydroxyl | 3-Chloro-5-(furan-2-yl)phenyl glucuronide |

| Sulfate Conjugation | Sulfotransferases (SULT) | Phenolic Hydroxyl | 3-Chloro-5-(furan-2-yl)phenyl sulfate |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Phenol Ring | Dihydroxylated derivatives |

Theoretical Docking Studies of this compound with Relevant Biological Macromolecules

Theoretical docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method involves placing the ligand (this compound) into the binding site of a target macromolecule (e.g., an enzyme or receptor) and calculating a score that estimates the binding affinity, typically in kcal/mol. jbcpm.comnih.gov

A docking study for this compound would proceed as follows:

Ligand Preparation: A 3D structure of the molecule would be generated and energy-minimized to find its most stable conformation.

Target Selection: A relevant biological macromolecule with a known 3D structure (from PDB, for example) would be selected. The choice of target would depend on the hypothesized biological activity of the ligand.

Docking Simulation: Using software like AutoDock or PyRx, the ligand would be placed into the defined binding site of the target. The program would then explore various rotational and translational degrees of freedom of the ligand to find the most stable binding poses. jbcpm.com

Analysis of Results: The output would include binding energy scores for the best poses. Lower binding energy values typically indicate a more favorable interaction. nih.gov The specific interactions, such as hydrogen bonds with amino acid residues like tyrosine or asparagine, hydrophobic interactions with residues like leucine or alanine, and potential halogen bonds, would be visualized and analyzed. jbcpm.comrsc.org

For this compound, the analysis would likely reveal hydrogen bonds formed by the phenolic -OH, hydrophobic interactions involving both aromatic rings, and potential contributions from the furan oxygen and the chlorine atom, defining its specific binding mode within the active site. researchgate.netresearchgate.net

| Molecular Feature | Potential Docking Interaction | Example Interacting Amino Acid Residues | Contribution to Binding Energy |

|---|---|---|---|

| Phenolic -OH | Conventional Hydrogen Bond | TYR, ASN, GLN, SER | Strong, directional |

| Phenol Ring | π-π Stacking / Hydrophobic | PHE, TRP, LEU, VAL | Moderate, non-directional |

| Furan Ring | π-π Stacking / Hydrophobic | PHE, ALA, ILE | Moderate, non-directional |

| Furan Oxygen | Hydrogen Bond / Carbon-Hydrogen Bond | ARG, LYS | Weak to moderate |

| Chlorine Atom | Halogen Bond / Hydrophobic | Backbone C=O, GLY | Weak, directional |

Advanced Materials Science and Catalytic Applications of 3 Chloro 5 Furan 2 Yl Phenol and Its Derivatives

Exploration of 3-Chloro-5-(furan-2-YL)phenol in Polymer Chemistry: Monomer Synthesis and Polymerization Mechanisms

The structure of this compound offers multiple pathways for its integration into polymer backbones, positioning it as a versatile monomer for advanced materials. The phenolic hydroxyl group and the furan (B31954) ring are the primary sites for polymerization reactions.

Phenolic compounds are well-known precursors for thermosetting resins, typically through condensation with aldehydes like formaldehyde (B43269). In this context, this compound could react with formaldehyde to form a network of methylene-bridged phenolic units. The furan and chloro substituents would remain as pendant groups, imparting specific properties such as increased thermal stability and modified solubility to the resulting resin.

Alternatively, the hydroxyl group allows for its use in step-growth polymerization to form polyesters and polyethers. For instance, esterification with dicarboxylic acids or their derivatives would yield aromatic polyesters. The bulky and polar furan and chloro groups would disrupt chain packing, likely resulting in amorphous polymers with potentially high glass transition temperatures (Tg).

The furan moiety itself is a key component in the development of bio-based polymers. uliege.bersc.org Furan derivatives can undergo ring-opening polymerization or be used in Diels-Alder reactions to create reversible polymer networks. While the phenol (B47542) group is not directly involved in these furan-specific polymerizations, its presence offers a site for post-polymerization modification or for creating branched architectures. The synthesis of polymers from furan derivatives is a growing field, aiming to produce sustainable alternatives to petroleum-based plastics. uliege.be

Table 1: Potential Polymerization Pathways and Expected Polymer Properties This table is interactive. Click on the headers to sort.

| Polymerization Type | Co-monomer(s) | Potential Polymer Class | Key Structural Feature | Expected Properties |

|---|---|---|---|---|

| Condensation | Formaldehyde | Phenolic Resin | Methylene-bridged phenol units | High thermal stability, chemical resistance, modified solubility |

| Step-Growth | Diacyl Chlorides, Diacids | Aromatic Polyester | Ester linkages in backbone | Amorphous nature, high Tg, good thermal resistance |

| Step-Growth | Dihaloalkanes | Polyether | Ether linkages in backbone | Increased flexibility compared to polyesters, chemical inertness |

Applications of this compound in Dye Synthesis and Chromogenic Materials

Azo dyes, characterized by the –N=N– functional group, constitute the largest class of synthetic colorants used in various industries. nih.govnih.gov Their synthesis typically involves a two-step diazotization and coupling reaction. In this process, an aromatic amine is converted into a diazonium salt, which then acts as an electrophile and attacks an electron-rich coupling component.

Table 2: Hypothetical Azo Dyes from this compound This table is interactive. Click on the headers to sort.

| Diazo Component (from Amine) | Coupling Position | Predicted Color Class | Potential Application |

|---|---|---|---|

| Aniline | ortho/para to -OH | Yellow-Orange | Textile Dye |

| p-Nitroaniline | ortho/para to -OH | Red | High-performance pigment |

| 2-Amino-5-nitrothiophene | ortho/para to -OH | Violet-Blue | Disperse dye for polyester |

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The molecular structure of this compound contains several features that can drive self-assembly processes.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. This can lead to the formation of various assemblies, from simple dimers to extended one-dimensional chains or two-dimensional networks.

π-π Stacking: Both the phenyl and furan rings are aromatic and can participate in π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial for the organization of aromatic molecules in the solid state and in solution.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the oxygen atoms of the furan or hydroxyl groups) on adjacent molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups, leading to dipole-dipole interactions that can influence molecular packing.

The interplay of these interactions could lead to the formation of complex, ordered structures such as liquid crystals, organogels, or molecular crystals with specific topologies. By modifying the core structure—for example, by esterifying the phenol group with long alkyl chains—it may be possible to tune the self-assembly behavior to create functional soft materials.

Table 3: Non-Covalent Interactions and Their Potential Role in Self-Assembly This table is interactive. Click on the headers to sort.

| Interaction Type | Participating Groups | Strength | Directionality | Potential Supramolecular Structure |

|---|---|---|---|---|

| Hydrogen Bonding | Phenolic -OH | Strong | High | Chains, sheets, rosettes |

| π-π Stacking | Phenyl and Furan Rings | Moderate | Moderate | Columns, stacks |

| Halogen Bonding | Chlorine atom, Oxygen atoms | Weak-Moderate | High | Directed crystal packing |

Development of this compound-Derived Ligands for Homogeneous and Heterogeneous Catalysis

The phenolic and furan moieties are common components in the design of ligands for transition metal catalysis. The parent molecule, this compound, can be readily modified to generate multidentate ligands capable of chelating metal ions.

A common strategy is the introduction of donor groups at the position ortho to the hydroxyl group. For example, a Mannich reaction could introduce an aminomethyl group, creating a potential [N, O] bidentate ligand. Alternatively, ortho-formylation followed by condensation with a primary amine would yield a Schiff base (or imine), a privileged ligand class in catalysis. If the amine used for condensation contains an additional donor atom (e.g., 2-(diphenylphosphino)aniline), a tridentate [P, N, O] ligand could be synthesized.

These ligands could coordinate with various transition metals (e.g., Pd, Cu, Ru, Ni) to form catalysts for a range of organic transformations, including:

Cross-Coupling Reactions: Palladium complexes are widely used for Suzuki, Heck, and Sonogashira couplings.

Oxidation Reactions: Copper or ruthenium complexes could catalyze the oxidation of alcohols or alkenes.

Polymerization: Nickel or palladium complexes could act as catalysts for olefin polymerization.

The furan and chloro substituents on the ligand backbone can be used to fine-tune the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Potential of this compound in Optoelectronic and Sensing Devices

Organic molecules with extended π-conjugated systems often exhibit interesting photophysical properties, making them suitable for optoelectronic applications. The conjugation between the furan and phenyl rings in this compound suggests that it and its derivatives could be fluorescent. This property is the basis for materials used in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and molecular sensors.

For sensing applications, the phenolic hydroxyl group is a particularly valuable feature. It can act as a proton donor or a binding site for various analytes. The binding of a target species (e.g., a metal ion or an anion) to the phenol group can perturb the electronic structure of the entire molecule. This perturbation can lead to a detectable change in its optical properties, such as a shift in the fluorescence emission wavelength or a change in its intensity (quenching or enhancement). This mechanism forms the basis of many "turn-on" or "turn-off" fluorescent chemosensors. For example, derivatives could be designed to selectively bind to environmentally relevant metal ions or biologically important anions, allowing for their sensitive and selective detection.

Table 4: Potential Optoelectronic and Sensing Applications This table is interactive. Click on the headers to sort.

| Application Area | Key Molecular Property | Principle of Operation | Potential Device/System |

|---|---|---|---|

| Organic Electronics | π-Conjugation, Photoluminescence | Charge transport and electroluminescence | Emissive or charge-transport layer in OLEDs |

| Chemical Sensing (Metal Ions) | Phenolic -OH as binding site | Analyte binding modulates fluorescence (e.g., chelation-enhanced fluorescence) | Fluorescent probe for environmental monitoring |

| Chemical Sensing (Anions) | Phenolic -OH as H-bond donor | Anion binding via hydrogen bonding causes a colorimetric or fluorescent change | Optical sensor for anions like fluoride (B91410) or acetate |

Green Chemistry and Sustainable Synthesis Considerations for 3 Chloro 5 Furan 2 Yl Phenol

Application of Green Solvents and Reagents in the Synthesis of 3-Chloro-5-(furan-2-yl)phenol

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation and environmental impact. Traditional Suzuki-Miyaura reactions frequently employ hazardous organic solvents. However, research has identified several environmentally benign alternatives that could be applied to the synthesis of this compound.

Green solvents are selected based on their low toxicity, biodegradability, renewable sourcing, and safety profile. For palladium- or nickel-catalyzed cross-coupling reactions, a range of greener solvents has been evaluated. acs.orgnih.gov Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. Aqueous Suzuki reactions, often facilitated by the use of water-soluble ligands and bases like potassium carbonate, can eliminate the need for organic solvents entirely. gctlc.org Bio-based solvents, derived from renewable resources, also represent a sustainable option. inovatus.es

Detailed research has identified specific green solvents that are effective for Suzuki-Miyaura couplings. These include ethers like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and cyclopentyl methyl ether (CPME), esters such as isopropyl acetate, and alcohols like t-amyl alcohol. acs.orgnih.gov These solvents are often preferred over more hazardous options like toluene (B28343) or tetrahydrofuran (B95107) (THF). The use of aqueous ethanol (B145695) has also been shown to be effective, providing a medium that is both green and capable of dissolving a range of organic substrates.

| Green Solvent | Rationale for Use in Synthesis | Potential Benefits |

|---|---|---|

| Water | Eliminates the need for hazardous organic solvents. gctlc.org | Non-toxic, non-flammable, abundant, low cost. |

| 2-Methyltetrahydrofuran (2-Me-THF) | A bio-derived ether that is an effective replacement for THF. nih.gov | Lower toxicity, higher boiling point, forms less peroxide. |

| t-Amyl Alcohol | An alcohol solvent shown to be excellent for nickel-catalyzed cross-couplings. nih.gov | Effective medium for specific catalytic systems. |

| Isopropyl Acetate (i-PrOAc) | Identified as a recommended, environmentally friendly solvent for Suzuki coupling. acs.org | Good performance, favorable health and safety profile. |

| Aqueous Ethanol | A mixed solvent system that is biodegradable and derived from renewable resources. | Effective for a range of substrates under mild conditions. |

Atom Economy and Process Intensification in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com For the synthesis of this compound via a Suzuki-Miyaura coupling, the atom economy can be calculated to assess its efficiency.

The theoretical atom economy is determined by the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. nih.gov For instance, in a hypothetical reaction between 3-chloro-5-bromophenol and furan-2-boronic acid, the atoms from the boron group and the leaving groups on the reactants become byproducts, thus lowering the atom economy.

Hypothetical Atom Economy Calculation for Suzuki-Miyaura Synthesis:

Reactants:

3-Chloro-5-bromophenol (C₆H₄BrClO, MW: 207.45)

Furan-2-boronic acid (C₄H₅BO₃, MW: 111.9)

Base (e.g., Na₂CO₃, MW: 105.99)

Product:

this compound (C₁₀H₇ClO₂, MW: 194.61)

Byproducts would include NaBr, NaCl, and boric acid derivatives. The calculation reveals that a significant portion of the reactant mass does not end up in the final product, highlighting an area for improvement. primescholars.comscranton.edu

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. This can be achieved through various means, such as using microwave irradiation to dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. gctlc.org The use of continuous flow reactors instead of traditional batch processing can also enhance safety, improve heat and mass transfer, and allow for more precise control over reaction conditions, leading to higher yields and purity.

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Chloro-5-bromophenol | C₆H₄BrClO | 207.45 | Reactant |

| Furan-2-boronic acid | C₄H₅BO₃ | 111.9 | Reactant |

| This compound | C₁₀H₇ClO₂ | 194.61 | Desired Product |

| Theoretical Atom Economy (%) | (MW of Product / Σ MW of Reactants) x 100 |

Catalytic Approaches for Waste Reduction in this compound Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, which collectively leads to waste reduction. jocpr.com In the synthesis of this compound, the choice of catalyst is paramount.

Palladium-based catalysts are highly effective for Suzuki-Miyaura reactions. However, due to the cost and toxicity of palladium, there is a strong incentive to develop systems that use very low catalyst loadings. inovatus.es Furthermore, the development of nickel-based catalysts offers a more cost-effective and earth-abundant alternative. nih.gov Nickel catalysts have been shown to be efficient for the coupling of aryl halides and phenol (B47542) derivatives in green solvents. nih.gov

| Catalytic Approach | Example System | Green Chemistry Advantage |

|---|---|---|

| Low-Loading Homogeneous Catalyst | Palladium-N-heterocyclic carbene (Pd-NHC) complexes acs.org | Reduces the amount of expensive and toxic heavy metal required. |

| Earth-Abundant Metal Catalyst | NiCl₂(PCy₃)₂ nih.gov | Replaces precious metals like palladium with a cheaper, more abundant alternative. nih.gov |

| Recyclable Heterogeneous Catalyst | Palladium supported on DNA@MWCNTs | Facilitates catalyst recovery and reuse, minimizing metal waste. |

| Waste-Derived Catalyst | Copper catalysts derived from waste materials mdpi.comresearchgate.net | Promotes a circular economy by valorizing waste streams into valuable products. |

Bio-based Feedstocks and Renewable Resources in the Production of this compound Precursors

A truly sustainable synthesis must consider the origin of its starting materials. The production of this compound relies on precursors for the furan (B31954) ring and the substituted phenol ring. Traditionally, these are derived from petrochemical feedstocks. However, significant research is focused on producing these key building blocks from renewable biomass.

The furan moiety can be sourced from furfural, a platform chemical produced on a large scale from the dehydration of C5 sugars found in lignocellulosic biomass, such as agricultural waste. rsc.org Furfural and its derivatives, like furfuryl alcohol, are inexpensive and readily available bio-based starting materials. rsc.org

| Precursor Moiety | Bio-based Feedstock | Key Platform Chemical |

|---|---|---|

| Furan | Lignocellulosic Biomass (e.g., corn cobs, bagasse) | Furfural rsc.org |

| Phenol | Lignin (from wood and paper industry waste) | Various phenol derivatives (e.g., guaiacol, syringol) researchgate.net |

| Phenol | Furan derivatives (from biomass) | Functionalized phenols via cycloaddition/aromatization rsc.org |

| Nitrogen-containing Furans | Chitin (from crustacean shells) | N-acetylglucosamine rsc.org |

Future Research Trajectories and Interdisciplinary Perspectives for 3 Chloro 5 Furan 2 Yl Phenol

Exploration of Further Derivatization for Enhanced Specificity in Targeted Applications

The structure of 3-Chloro-5-(furan-2-yl)phenol offers multiple sites for chemical modification, providing a versatile platform for the synthesis of a diverse library of derivatives. The phenolic hydroxyl group, the furan (B31954) ring, and the aromatic phenol (B47542) ring are all amenable to various chemical transformations.

Further derivatization of the phenolic hydroxyl group could be explored to modulate the compound's physicochemical properties. For instance, etherification or esterification could alter its solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for tuning the molecule's behavior in biological systems or for optimizing its miscibility in polymer matrices.

The furan ring, being an electron-rich heterocycle, is susceptible to a range of reactions. acs.org Electrophilic substitution reactions could introduce additional functional groups onto the furan moiety, potentially enhancing its interaction with specific biological targets or tuning its electronic properties for materials applications. Furthermore, the diene character of the furan ring opens up the possibility of Diels-Alder reactions, which could be employed to construct more complex polycyclic structures. rsc.org

The phenol ring, activated by the hydroxyl group, is also a prime candidate for further functionalization. Electrophilic aromatic substitution reactions could be selectively directed to the ortho and para positions relative to the hydroxyl group, allowing for the introduction of additional substituents that could fine-tune the molecule's electronic and steric properties.

Integration of this compound in Advanced Functional Material Design

The combination of a halogenated aromatic ring and a furan moiety in this compound suggests its potential as a building block for advanced functional materials. Furan-based polymers are of growing interest due to their potential as renewable alternatives to petroleum-based plastics. The furan ring can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties.

The presence of the chlorine atom on the phenol ring could impart flame-retardant properties to polymers incorporating this monomer. Halogenated compounds are known to interfere with combustion processes, making them valuable additives or comonomers in the design of fire-resistant materials.

Furthermore, the conjugated system formed by the furan and phenyl rings suggests potential applications in organic electronics. Polyfurans and related conjugated polymers are being investigated for their semiconducting properties. mdpi.com The electronic characteristics of this compound could be tuned through derivatization to optimize its performance in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synergistic Approaches Combining Computational and Experimental Research on this compound

A synergistic approach that combines computational modeling with experimental validation will be crucial for accelerating the exploration of this compound's potential. Quantum chemical calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the most likely sites for chemical reactions, guiding the design of synthetic routes for new derivatives. pcbiochemres.com Molecular modeling can also be employed to simulate the interaction of this compound and its derivatives with biological targets, aiding in the rational design of new therapeutic agents.

Experimental studies will be essential to validate the predictions of computational models and to fully characterize the properties of newly synthesized compounds. Techniques such as X-ray crystallography can provide precise information about the molecule's three-dimensional structure, while spectroscopic methods like NMR and mass spectrometry can confirm the identity and purity of new derivatives. The combination of computational and experimental approaches will enable a deeper understanding of the structure-property relationships governing the behavior of this class of compounds.

Broader Implications of Halogenated Furan-Phenol Architectures in Chemical Sciences

The study of this compound and its derivatives has broader implications for the field of chemical sciences. Halogenated organic compounds play a significant role in medicinal chemistry, with a large number of pharmaceuticals containing halogen atoms. acs.orgnih.gov The introduction of a halogen can modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netresearchgate.net Exploring the biological activity of a library of this compound derivatives could lead to the discovery of new drug candidates.

Heterocyclic compounds, including furans, are also prevalent in medicinally important molecules. nih.gov The furan ring can act as a bioisostere for other aromatic systems and can participate in various non-covalent interactions with biological macromolecules. The combination of a halogenated phenol and a furan ring in a single molecule presents an opportunity to explore novel structure-activity relationships.

From a synthetic chemistry perspective, the development of efficient and selective methods for the synthesis and derivatization of halogenated furan-phenols will contribute to the broader toolkit of organic chemists. Challenges in controlling regioselectivity and achieving high yields in the synthesis of these compounds will drive innovation in synthetic methodology.

Addressing Unexplored Reactivity and Mechanistic Questions Pertaining to this compound

Despite the predictable reactivity based on its constituent functional groups, the interplay between the chlorinated phenol and the furan ring in this compound may give rise to unexplored reactivity and mechanistic pathways.

One area for investigation is the potential for intramolecular interactions between the phenolic hydroxyl group and the furan ring. Hydrogen bonding or other non-covalent interactions could influence the conformation of the molecule and, consequently, its reactivity.

The mechanism of potential photochemical reactions of this compound is another area ripe for exploration. The conjugated system may absorb UV or visible light, leading to excited states with unique reactivity. Understanding these photochemical pathways could open up new applications in areas such as photodynamic therapy or materials science.

Furthermore, the metabolism and environmental fate of halogenated furan-phenols are important considerations. Mechanistic studies on the enzymatic degradation or abiotic transformation of these compounds will be crucial for assessing their potential environmental impact and for designing more benign alternatives.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-5-(furan-2-yl)phenol, and what challenges arise in achieving high purity?

Answer: Synthesis of this compound typically involves coupling reactions between halogenated phenolic precursors and furan derivatives. A common approach is the Suzuki-Miyaura cross-coupling, leveraging a palladium catalyst to bond the aryl chloride and furan moieties. Challenges include:

- Regioselectivity : Ensuring substitution at the phenol's meta position (relative to the hydroxyl group) requires precise control of reaction conditions (e.g., temperature, catalyst loading) .

- Purification : The compound’s polarity necessitates chromatographic separation or recrystallization to remove byproducts like unreacted starting materials or dehalogenated intermediates .

- Stability : The phenolic hydroxyl group may require protection (e.g., as a silyl ether) during synthesis to prevent oxidation .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons on the phenol ring (δ 6.8–7.5 ppm) and furan protons (δ 6.3–7.4 ppm) confirm substitution patterns. The absence of extraneous peaks indicates purity .

- ¹³C NMR : Signals for the chlorine-bearing carbon (δ ~125 ppm) and furan carbons (δ ~110–150 ppm) validate connectivity .

- Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., m/z calculated for C₁₀H₇ClO₂: 194.0135) confirms molecular identity .

- IR Spectroscopy : Stretching frequencies for -OH (~3200 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) provide functional group verification .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of this compound under nucleophilic or electrophilic conditions?

Answer:

- Electrophilic Substitution : The electron-withdrawing chlorine and furan groups deactivate the aromatic ring, directing electrophiles (e.g., nitronium ions) to the para position relative to the hydroxyl group. Kinetic studies using HNO₃/H₂SO₄ show slower reaction rates compared to unsubstituted phenol .

- Nucleophilic Displacement : The chlorine atom undergoes substitution with nucleophiles (e.g., amines) under basic conditions. For example, reaction with piperazine in DMF yields furan-phenolic amine derivatives, as confirmed by LC-MS .

- Oxidation : The furan ring is susceptible to oxidative cleavage (e.g., with KMnO₄), forming a diketone intermediate, which can be tracked via UV-Vis spectroscopy .

Q. How does computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) simulations provide insights into:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., chlorine and furan) and nucleophilic sites (phenolic oxygen) .

- Reaction Pathways : Transition state analysis for Cl substitution predicts activation energies, guiding catalyst selection for cross-coupling reactions .

- HOMO-LUMO Gaps : A calculated gap of ~4.2 eV (using B3LYP/6-31G*) suggests moderate reactivity, aligning with experimental observations of slow electrophilic substitution .

Q. What methodologies assess the biological activity of this compound, and how does its structure influence bioactivity?

Answer:

- Antimicrobial Assays : Broth microdilution tests (e.g., against S. aureus) reveal MIC values (e.g., 32 µg/mL), attributed to the chlorine atom’s role in membrane disruption .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa) show IC₅₀ values of ~50 µM, linked to the furan ring’s ability to intercalate DNA .

- Structure-Activity Relationships (SAR) :

- Chlorine enhances lipophilicity (logP ~2.8), improving cellular uptake .

- The furan oxygen participates in hydrogen bonding with target enzymes (e.g., COX-2), as shown by molecular docking .

Q. How can contradictory data on the compound’s solubility and stability be resolved in experimental design?

Answer:

- Solubility Conflicts : Discrepancies in reported solubility (e.g., DMSO vs. water) are addressed by standardizing solvent systems (e.g., using PBS at pH 7.4) and employing dynamic light scattering (DLS) to detect aggregation .

- Stability Challenges : Degradation under UV light (observed via HPLC) necessitates storage in amber vials at -20°C. Kinetic stability studies (TGA/DSC) identify a decomposition onset at 150°C .

Q. What advanced techniques optimize the regioselective functionalization of this compound?

Answer:

- Directed Ortho-Metalation : Using LDA (lithium diisopropylamide), the hydroxyl group directs metalation to the ortho position, enabling introduction of substituents (e.g., methyl groups) .

- C-H Activation : Pd(OAc)₂ catalyzes direct arylation at the furan’s β-position, confirmed by X-ray crystallography of the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.